molecular formula C21H24O2 B1671454 Gestrinone CAS No. 16320-04-0

Gestrinone

Número de catálogo B1671454
Número CAS: 16320-04-0
Peso molecular: 308.4 g/mol
Clave InChI: BJJXHLWLUDYTGC-IVAOSVALSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

Gestrinone has a molecular formula of C21H24O2 and a molecular weight of 308.421 g/mol . It is structurally related to norgestrel .


Chemical Reactions Analysis

Gestrinone is actively metabolized in the liver, mainly by hydroxylation, to conjugated metabolites . It also interacts with the endometrium, inhibiting its growth .


Physical And Chemical Properties Analysis

Gestrinone has a molecular formula of C21H24O2 and a molecular weight of 308.421 g/mol . More detailed physical and chemical properties are not provided in the search results.

Aplicaciones Científicas De Investigación

Treatment of Endometriosis

  • Scientific Field: Gynecology
  • Summary of Application: Gestrinone is an effective antiestrogen that induces endometrial atrophy and/or amenorrhea, making it useful for the treatment of endometriosis . Endometriosis is a common chronic gynecological disease defined as the presence of endometrial glands and stroma tissue outside the uterus .
  • Methods of Application: A systematic review was conducted by searching six electronic databases: PubMed, MEDLINE (ovid), Embase, Cochrane CENTRAL (clinical trials), Web of Science, and Scopus . The primary outcomes selected were changes in dysmenorrhea, pain relief including pelvic pain and dyspareunia .
  • Results: Of 3269 references screened, 16 studies were included involving 1286 women . All studies compared gestrinone with other drug treatments (placebo, Danazol, Mifepristone tablets, Leuprolide acetate, Quyu Jiedu Recipe) over 6 months . Gestrinone relieved dysmenorrhea, pelvic pain, and morphologic response in the ovary . There was an increase in the pregnancy rate .

Biomolecular Interaction Analysis

  • Scientific Field: Biosensors
  • Summary of Application: Gestrinone is used in label-free biosensing for antibody screening by periodic lattices of high-aspect ratio SU-8 nano-pillars (BICELLs) .
  • Methods of Application: After gestrinone antigen immobilization on the BICELLs, the immunorecognition was performed . The cells were interrogated vertically using micron spot size Fourier transform visible and IR spectrometry (FT-VIS-IR), and the dip wavenumber shift was monitored .
  • Results: The biosensing assay exhibited good reproducibility and sensitivity (LOD = 0.75 ng/mL) . For the first time, the dissociation constant (K D = 6 nM) of the antigen-antibody recognition process was calculated using this sensing system .

Treatment of Uterine Leiomyomas

  • Scientific Field: Gynecology
  • Summary of Application: Gestrinone has been used to treat uterine leiomyomas, a common type of benign tumor that arises from the smooth muscle layer of the uterus .
  • Methods of Application: In a study, guinea pigs were oophorectomized and treated with estradiol benzoate for 6 weeks, followed by a combination of estradiol benzoate and gestrinone for 10 weeks . The protein levels of c-Src, phospho-416Src, estradiol receptors (ER), and progesterone receptors (PR) were assayed .
  • Results: The study found that gestrinone inhibited the growth of uterine leiomyomas in the guinea pig model . It also suppressed the protein expression of ER and PR, as well as c-Src and the autophosphorylation of c-Src .

Treatment of Large Fibroids

  • Scientific Field: Gynecology
  • Summary of Application: Gestrinone has been used to treat large fibroids, a type of benign tumor that develops in or around the uterus .
  • Methods of Application: In a study, women with large, myomatous uteri were treated with high doses of gestrinone . The doses used were twice the recommended dosage of 2.5 mg, three times a week .
  • Results: The study did not provide specific results, but it suggested that gestrinone could be an effective treatment for large fibroids .

Pelvic Pain Treatment

  • Scientific Field: Gynecology
  • Summary of Application: Gestrinone is being studied for its potential use in treating pelvic pain secondary to endometriosis . Pelvic pain is a symptom of multifactorial origin, among which endometriosis is the main gynecological cause affecting 5-10% of women worldwide in their reproductive years .
  • Methods of Application: A Phase II, randomized, placebo-controlled, double-blind, multicenter study is being conducted to investigate the safety and exploratory efficacy of a subdermal implant-bioabsorbable Gestrinone pellet for pelvic pain secondary to endometriosis treatment .
  • Results: The study is currently recruiting participants, and results are not yet available .

Safety and Effectiveness Evaluation

  • Scientific Field: Gynecology
  • Summary of Application: A systematic review was conducted to evaluate the safety and effectiveness of Gestrinone for the treatment of endometriosis .
  • Methods of Application: The review involved a search in six electronic databases: PubMed, MEDLINE (ovid), Embase, Cochrane CENTRAL (clinical trials), Web of Science, and Scopus . The primary outcomes selected were changes in dysmenorrhea, pain relief including pelvic pain and dyspareunia .
  • Results: Of 3269 references screened, 16 studies were included involving 1286 women . All studies compared Gestrinone with other drug treatments over 6 months . Gestrinone relieved dysmenorrhea, pelvic pain, and morphologic response in the ovary . There was an increase in the pregnancy rate .

Direcciones Futuras

Gestrinone has been used extensively in Europe but appears to remain marketed only in a few countries throughout the world . It is not available in the United States . Due to its anabolic effects, the use of Gestrinone in competition has been banned by the International Olympic Committee . The future directions of Gestrinone are not explicitly mentioned in the search results.

Propiedades

IUPAC Name

(8S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,9,11,13,18-19,23H,3,5-8,10,12H2,1H3/t18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJXHLWLUDYTGC-ANULTFPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023094
Record name Gestrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gestrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Gestrinone has weak agonist activity on progesterone receptors in the rabbit endometrium and progesterone antagonist activity in various other pharmacological test systems. In addition, it has moderate agonist activity on prostatic androgen receptors in vitro. In several in vivo experiments, this activity was found to be low. The primary action of gestrinone is on the hypothalamic-pituitary axis where it inhibits gonadotrophin release with a weak inhibitory effect on its synthesis. It also possesses anti-estrogen activity. The suppression of the ovular gonadotrophin peak is observed after the first month of treatment; the resulting decline in ovarian hormone secretion rapidly leads to endometrial atrophy. Aside from its central action, gestrinone also has anti-progesterone activity on cell receptors in both endometrium and extra-uterine ectopic implants. Gestrinone has no direct estrogen and/or uterotrophic effects. A study was done to examine the efficacy of gestrinone in emergency contraception. The data from the study suggest that the mechanism of action of gestrinone used for the purposes of emergency contraception is likely the inhibition of implantation by acting on the endometrium as opposed to the inhibition of ovulation.
Record name Gestrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11619
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Gestrinone

CAS RN

16320-04-0
Record name Gestrinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16320-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gestrinone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016320040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gestrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11619
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gestrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17a)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GESTRINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1421533RCM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gestrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150-152
Record name Gestrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11619
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gestrinone
Reactant of Route 2
Gestrinone
Reactant of Route 3
Gestrinone
Reactant of Route 4
Reactant of Route 4
Gestrinone
Reactant of Route 5
Gestrinone
Reactant of Route 6
Gestrinone

Citations

For This Compound
3,190
Citations
EJ Thomas, ID Cooke - Br Med J (Clin Res Ed), 1987 - bmj.com
… There was a difference in elimination of the endometriosis in the gestrinone group … disease in the gestrinone group compared with placebo (p = 0.004), confirming that gestrinone is an …
Number of citations: 168 www.bmj.com
Gestrinone Italian Study Group - Fertility and Sterility, 1996 - Elsevier
Objectives To evaluate the efficacy of gestrinone versus leuprolide acetate (LA) in improving pelvic pain in women with endometriosis and to compare their effects on bone mineral …
Number of citations: 67 www.sciencedirect.com
L Fedele, S Bianchi, T Viezzoli, L Arcaini… - Fertility and sterility, 1989 - Elsevier
… Pain symptoms recurred during the followup in 57% of the gestrinone and 53% of the … by gestrinone were mostly weight gain and acne. The results of this study suggest that gestrinone …
Number of citations: 117 www.sciencedirect.com
GL Rose, M Dowsett, JE Mudge, JO White… - Fertility and sterility, 1988 - Elsevier
Danazol and gestrinone are effective drugs in the treatment of endometriosis. Their mechanism of action remains uncertain, but may be related to their androgenic activity. The authors …
Number of citations: 89 www.sciencedirect.com
EM Coutinho, MT Gonçalves - Fertility and Sterility, 1989 - Elsevier
… Because gestrinone … gestrinone for as long as 2 years. In order to provide therapeutic blood levels comparable to those detected in patients using the drug orally, the dose of gestrinone …
Number of citations: 104 www.sciencedirect.com
HH Ciou, TH Lee, HC Wang, YR Ding, CJ Tseng… - Translational …, 2022 - Elsevier
… gestrinone, a clinical endometriosis drug, on gynecological cancers remains unclear. This study aimed to understand the effect of gestrinone … the correlation between gestrinone use and …
Number of citations: 6 www.sciencedirect.com
LP de Souza Pinto, G Ferrari, IK Dos Santos… - Archives of Gynecology …, 2023 - Springer
… Gestrinone is an effective antiestrogen that induces endometrial … of gestrinone for the treatment of endometriosis. … mg of gestrinone; one study compared 2.5 mg gestrinone to leuprolide …
Number of citations: 3 link.springer.com
FJ Cornillie, IA Brosens, G Vasquez… - International journal of …, 1986 - journals.lww.com
In 20 infertile patients, the laparoscopic, histologic, and ultrastructural characteristics of endometriotic implants were studied before and after a 2-month course of therapy using 1.25 mg …
Number of citations: 48 journals.lww.com
DX Yang, WG Ma, F Qu, BZ Ma - Chinese journal of integrative …, 2006 - europepmc.org
… Clinical observation on the effects of mifepristone and gestrinone treatment for postoperative patients with severe pelvic endometriosis. Chin J Pract Gynecol Obstet 2002;18(3): 181–…
Number of citations: 39 europepmc.org
EM Coutinho - Gynecologic and obstetric investigation, 1990 - karger.com
Twenty-four women with large, myomatous uteri, measuring between 218.7 and 2,920 cm 3 were treated with gestrinone, a tri-enic steroid with antiestrogen and antiprogesterone …
Number of citations: 51 karger.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.